molecular formula C6H14N2 B13011868 {[(2S)-azetidin-2-yl]methyl}dimethylamine

{[(2S)-azetidin-2-yl]methyl}dimethylamine

Cat. No.: B13011868
M. Wt: 114.19 g/mol
InChI Key: UCDCTEVWRISNRB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(2S)-azetidin-2-yl]methyl}dimethylamine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality {[(2S)-azetidin-2-yl]methyl}dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[(2S)-azetidin-2-yl]methyl}dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

1-[(2S)-azetidin-2-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C6H14N2/c1-8(2)5-6-3-4-7-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1

InChI Key

UCDCTEVWRISNRB-LURJTMIESA-N

Isomeric SMILES

CN(C)C[C@@H]1CCN1

Canonical SMILES

CN(C)CC1CCN1

Origin of Product

United States

Foundational & Exploratory

Technical Guide: (S)-2-(dimethylaminomethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (S)-2-(dimethylaminomethyl)azetidine , a chiral diamine scaffold used in medicinal chemistry.

CAS Registry Note: The CAS number 321890-22-6 is frequently associated with the achiral isomer 3-(dimethylaminomethyl)azetidine dihydrochloride in commercial catalogs.[1] This guide focuses on the (S)-2-isomer as specified by the nomenclature in the topic request, which represents a distinct, chiral building block derived from the L-amino acid pool.[1]

Executive Summary

(S)-2-(dimethylaminomethyl)azetidine is a high-value chiral diamine building block used to introduce conformational constraint and solubility-enhancing motifs into drug candidates.[1] Structurally, it functions as a rigidified analogue of N,N,N'-trimethylethylenediamine and a bioisostere of proline-derived ligands.[1] Its primary utility lies in modulating potency and pharmacokinetic profiles in CNS-active agents (particularly nicotinic acetylcholine receptor ligands) and kinase inhibitors, where the azetidine ring restricts the conformational freedom of the amine side chain.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyData
Systematic Name (S)-1-(azetidin-2-yl)-N,N-dimethylmethanamine
Molecular Formula C₆H₁₄N₂
Molecular Weight 114.19 g/mol
Chirality (S)-enantiomer (derived from L-Azetidine-2-carboxylic acid)
pKa (Predicted) ~9.8 (secondary amine), ~8.5 (tertiary amine)
LogP (Predicted) -0.3 to 0.1 (Highly hydrophilic)
Physical State Colorless oil (free base); Hygroscopic solid (dihydrochloride salt)
Solubility Miscible with water, methanol, DCM; insoluble in hexanes.[1][2][3][4][5][6]
Conformational Analysis

Unlike the 5-membered pyrrolidine ring, which adopts an envelope conformation, the 4-membered azetidine ring exists in a puckered conformation with a low energy barrier (~1.3 kcal/mol) between puckers.[1] The (S)-2-substitution pattern creates a specific vector for the dimethylaminomethyl group, projecting it away from the ring plane, which is critical for binding affinity in deep protein pockets.[1]

Synthetic Routes & Manufacturing

The synthesis of (S)-2-(dimethylaminomethyl)azetidine is strictly controlled to prevent racemization of the stereocenter alpha to the nitrogen.[1] The preferred route utilizes (S)-1-Boc-azetidine-2-carboxylic acid as the chiral starting material.[1]

Retrosynthetic Analysis

The molecule is disconnected at the exocyclic C-N bond (via reductive amination or displacement) or the amide bond (via reduction).

Primary Synthetic Workflow (Amide Reduction Route)

This route is preferred for scalability and preservation of enantiomeric purity.

  • Coupling: (S)-1-Boc-azetidine-2-carboxylic acid is coupled with dimethylamine using EDC/HOBt or HATU to form the tertiary amide.[1]

  • Reduction: The amide carbonyl is reduced to the methylene group using Borane-THF (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄). Note: BH₃ is preferred to avoid potential ring opening side reactions common with strong nucleophiles.[1]

  • Deprotection: The Boc group is removed under acidic conditions (4M HCl in Dioxane) to yield the dihydrochloride salt.

SynthesisRoute Start (S)-1-Boc-azetidine-2-carboxylic acid Amide Intermediate Amide (S)-tert-butyl 2-(dimethylcarbamoyl)azetidine-1-carboxylate Start->Amide HNMe2, EDC, HOBt DCM, 0°C to RT Reduced Protected Amine (S)-tert-butyl 2-(dimethylaminomethyl)azetidine-1-carboxylate Amide->Reduced BH3·THF or LiAlH4 Reflux, then quench Final (S)-2-(dimethylaminomethyl)azetidine (Dihydrochloride Salt) Reduced->Final 4M HCl in Dioxane RT, 2h

Caption: Step-wise synthesis of (S)-2-(dimethylaminomethyl)azetidine from the chiral acid precursor.

Alternative Route (Mesylate Displacement)

An alternative pathway involves the reduction of the carboxylic acid to the alcohol (S)-1-Boc-2-hydroxymethylazetidine, followed by mesylation (MsCl/Et₃N) and nucleophilic displacement with dimethylamine.[1] This route is useful if the amide coupling is sluggish due to steric hindrance.

Applications in Drug Discovery[1][2][11][12][13][14]

Pharmacophore Features

The (S)-2-(dimethylaminomethyl)azetidine motif serves as a constrained diamine .[1] In physiological pH, both nitrogens are protonated (dicationic), or the secondary amine is protonated (monocationic), depending on the local environment.

  • Proline Bioisostere: Replaces proline residues in peptides to lock conformation while adding a basic handle for electrostatic interactions.

  • Nicotinic Agonists: The distance between the azetidine nitrogen and the dimethylamine nitrogen mimics the pharmacophore of nicotine and acetylcholine, making it a potent scaffold for α4β2 or α7 nAChR ligands.

Case Study: Fragment-Based Design

In fragment-based drug discovery (FBDD), this scaffold is used to "grow" molecules.[1] The secondary amine of the azetidine allows for coupling to aryl halides (via Buchwald-Hartwig) or acid chlorides, while the dimethylamino group serves as a solvent-exposed solubilizing group.[1]

Experimental Protocols

Protocol A: Synthesis of (S)-tert-butyl 2-(dimethylcarbamoyl)azetidine-1-carboxylate[1]
  • Reagents: (S)-1-Boc-azetidine-2-carboxylic acid (1.0 eq), Dimethylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (10 mL/g).

  • Procedure:

    • Dissolve acid in DCM and cool to 0°C.

    • Add DIPEA, EDC, and HOBt.[1] Stir for 15 min.

    • Add Dimethylamine HCl.

    • Warm to RT and stir for 12h.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (EtOAc/Hexanes).

Protocol B: Global Reduction to Diamine
  • Reagents: Amide intermediate (1.0 eq), BH₃·THF (1M solution, 3.0 eq).

  • Procedure:

    • Dissolve amide in anhydrous THF under N₂.

    • Add BH₃[1]·THF dropwise at 0°C.

    • Reflux for 4h.

    • Quench: Cool to 0°C. Carefully add MeOH.

    • Workup: Concentrate, redissolve in MeOH/HCl, and reflux for 1h to break the boron complex. Basify with NaOH and extract into DCM.

Safety & Stability

  • Handling: The free base is a volatile amine and should be stored at -20°C. It readily absorbs CO₂ from the air.[1] The dihydrochloride salt is stable at room temperature but hygroscopic.

  • Hazards: Corrosive and irritant. Use in a fume hood.

  • Racemization: The (S)-stereocenter is relatively stable, but strong bases or high temperatures during the amide coupling step can induce partial racemization via enolization.[1]

References

  • Cheekatla, S. R. (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 1-35.[1] Link

  • Couty, F., et al. (2006).[1] "Synthesis of N-aryl-2-cyanoazetidines." Journal of Organic Chemistry, 81, 2899-2910.[1][7] (Methodology for azetidine functionalization).

  • Futamura, Y., et al. (2005).[1] "Efficient route to (S)-azetidine-2-carboxylic acid." Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.[1] Link

  • Bott, T. M., & West, F. G. (2012).[1] "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223.[1][8] (Comprehensive review on azetidine ring formation and reactivity).

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of {[(2S)-azetidin-2-yl]methyl}dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of {[(2S)-azetidin-2-yl]methyl}dimethylamine, a chiral saturated nitrogen heterocycle with significant potential in medicinal chemistry. Due to its constrained four-membered ring and the presence of a basic dimethylaminomethyl side chain at a stereodefined center, this molecule represents an intriguing scaffold for the development of novel therapeutic agents. Azetidines are increasingly recognized for their ability to impart favorable physicochemical properties to drug candidates, including enhanced metabolic stability, improved solubility, and three-dimensional diversity.[1][2] This document will detail a proposed synthetic pathway, predict its physicochemical and spectroscopic characteristics based on analogous structures, and discuss its potential biological significance.

Strategic Synthesis of {[(2S)-azetidin-2-yl]methyl}dimethylamine

The synthetic strategy hinges on the initial reduction of the carboxylic acid to the corresponding primary alcohol, followed by activation of the hydroxyl group and subsequent nucleophilic substitution with dimethylamine. An alternative, and arguably more direct, approach involves the conversion of the carboxylic acid to an amide, followed by reduction, or a one-pot reductive amination of a corresponding aldehyde.

Proposed Synthetic Workflow

Synthetic_Workflow A (S)-Azetidine-2-carboxylic acid B N-Boc-(S)-azetidine-2-carboxylic acid A->B Boc₂O, Base C N-Boc-(S)-azetidin-2-yl)methanol B->C 1. Isobutyl chloroformate, NMM 2. NaBH₄ D N-Boc-(S)-azetidine-2-carbaldehyde C->D Dess-Martin periodinane E N-Boc-{[(2S)-azetidin-2-yl]methyl}dimethylamine D->E Dimethylamine, NaBH(OAc)₃ (Reductive Amination) F {[(2S)-azetidin-2-yl]methyl}dimethylamine E->F TFA or HCl (Deprotection)

Caption: Proposed synthetic pathway to {[(2S)-azetidin-2-yl]methyl}dimethylamine.

Detailed Experimental Protocol

Step 1: N-Protection of (S)-Azetidine-2-carboxylic acid

The nitrogen of the azetidine ring is first protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.

  • To a solution of (S)-azetidine-2-carboxylic acid (1.0 equiv.) in a suitable solvent such as a mixture of dioxane and water, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base like sodium bicarbonate or triethylamine (2.5 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After completion, acidify the aqueous solution with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-azetidine-2-carboxylic acid.

Step 2: Reduction of the Carboxylic Acid to the Primary Alcohol

The protected carboxylic acid is then reduced to the corresponding primary alcohol.

  • Dissolve N-Boc-(S)-azetidine-2-carboxylic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Add N-methylmorpholine (NMM, 1.1 equiv.) followed by the dropwise addition of isobutyl chloroformate (1.1 equiv.).

  • Stir the resulting mixed anhydride at 0 °C for 1 hour.

  • In a separate flask, prepare a suspension of sodium borohydride (NaBH₄, 2.0 equiv.) in THF/water.

  • Add the mixed anhydride solution to the NaBH₄ suspension at 0 °C and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction carefully with water, and extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-((S)-azetidin-2-yl)methanol.

Step 3: Oxidation to the Aldehyde

The primary alcohol is oxidized to the corresponding aldehyde, a key intermediate for reductive amination.

  • Dissolve N-Boc-((S)-azetidin-2-yl)methanol (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 equiv.) portion-wise at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, the crude N-Boc-(S)-azetidine-2-carbaldehyde can be used in the next step without further purification.

Step 4: Reductive Amination with Dimethylamine

This is a crucial step where the dimethylamino group is introduced. Reductive amination is a highly efficient method for forming C-N bonds.[5][6]

  • Dissolve the crude N-Boc-(S)-azetidine-2-carbaldehyde (1.0 equiv.) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Add a solution of dimethylamine (2.0 equiv., e.g., 40% in water or as a solution in THF).

  • After stirring for 30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) as the reducing agent. This reagent is mild and selective for the reduction of the in-situ formed iminium ion.[5]

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-{[(2S)-azetidin-2-yl]methyl}dimethylamine.

Step 5: N-Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

  • Dissolve N-Boc-{[(2S)-azetidin-2-yl]methyl}dimethylamine (1.0 equiv.) in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure. If an HCl salt is desired, the residue can be triturated with diethyl ether to induce precipitation.

  • The resulting salt can be converted to the free base by treatment with a suitable base and extraction.

Physicochemical and Spectroscopic Characterization

The structural integrity and purity of the synthesized {[(2S)-azetidin-2-yl]methyl}dimethylamine would be confirmed through a combination of spectroscopic techniques. Based on data from structurally similar azetidine derivatives, the following characteristics can be predicted.[7][8][9]

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Estimated 150-170 °C
Solubility Soluble in water and most organic solvents
pKa Estimated 9-10 (for the azetidine nitrogen) and 10-11 (for the dimethylamino nitrogen)
Predicted Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the dimethylaminomethyl side chain. The diastereotopic protons of the CH₂ groups in the azetidine ring will likely appear as complex multiplets.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N(CH₃)₂~2.2-2.4s6H
CH₂ -N(CH₃)₂~2.5-2.7m2H
Azetidine C4-H₂ ~3.4-3.6m2H
Azetidine C3-H₂ ~1.9-2.2m2H
Azetidine C2-H ~3.0-3.3m1H
Azetidine NH Broad, solvent dependentbr s1H

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide confirmation of the carbon framework.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N(C H₃)₂~45-47
C H₂-N(CH₃)₂~60-65
Azetidine C 4~48-52
Azetidine C 3~25-30
Azetidine C 2~65-70

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for N-H and C-H bonds.

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch (azetidine)3300-3500 (broad)
C-H stretch (aliphatic)2800-3000
C-N stretch1000-1250

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight.

  • ESI-MS: Expected [M+H]⁺ at m/z 129.14.

  • High-Resolution MS (HRMS): Calculated for C₇H₁₇N₂⁺ ([M+H]⁺): 129.1386; Found: (to be determined).

  • Fragmentation Pattern: A characteristic fragment would be the loss of the dimethylaminomethyl side chain or cleavage of the azetidine ring. A prominent peak at m/z 58 corresponding to the [CH₂=N(CH₃)₂]⁺ fragment is expected.

Potential Biological and Pharmacological Significance

Azetidine-containing compounds have garnered significant interest in drug discovery. The rigid, four-membered ring can act as a conformationally constrained bioisostere for larger, more flexible moieties, often leading to improved binding affinity and selectivity for biological targets.[1][2] The introduction of the azetidine scaffold can also enhance metabolic stability by blocking sites of metabolism.

Potential Therapeutic Applications

Biological_Applications cluster_applications Potential Therapeutic Areas Core Core CNS Central Nervous System (CNS) Disorders Core:f0->CNS Modulation of neurotransmitter receptors Infectious Infectious Diseases Core:f0->Infectious Antibacterial or Antiviral activity GABA GABA Uptake Inhibition Core:f0->GABA Structural mimicry of GABAergic ligands

Caption: Potential therapeutic areas for {[(2S)-azetidin-2-yl]methyl}dimethylamine.

  • Central Nervous System (CNS) Agents: The constrained nature of the azetidine ring makes it an attractive scaffold for targeting CNS receptors where specific conformations are required for binding. The dimethylaminomethyl side chain provides a basic nitrogen atom that can engage in ionic interactions with receptor sites. Analogs of the target molecule could be explored as ligands for various neurotransmitter receptors, such as muscarinic, nicotinic, or serotonergic receptors.[2]

  • Antibacterial Agents: The azetidine ring is a core component of many β-lactam antibiotics. While the target molecule is not a β-lactam, the strained ring system could still confer interesting antimicrobial properties. Derivatives of 2-oxo-azetidines have shown a broad spectrum of antibacterial and antifungal activities.[10][11][12]

  • GABA Uptake Inhibitors: Azetidine derivatives have been investigated as conformationally restricted analogs of GABA and have shown potent inhibitory activity on GABA transporters (GATs).[13] The stereochemistry at the C2 position, as present in the target molecule, could be crucial for selective inhibition of GAT subtypes, which has implications for the treatment of epilepsy and other neurological disorders.

Conclusion

{[(2S)-azetidin-2-yl]methyl}dimethylamine is a synthetically accessible and medicinally relevant small molecule. This guide has provided a detailed, plausible synthetic route starting from (S)-azetidine-2-carboxylic acid, leveraging well-established chemical transformations. The predicted physicochemical and spectroscopic data provide a benchmark for the characterization of this compound. The unique structural features of this chiral azetidine derivative, combining a strained ring system with a basic side chain, make it a promising scaffold for the development of novel therapeutics, particularly in the areas of CNS disorders and infectious diseases. Further investigation into its synthesis and biological evaluation is warranted to fully explore its potential in drug discovery.

References

  • Ahmed, S.E. et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Sharma, R. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7, 50553-50589.
  • Di Vona, M. L. et al. (2016). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • Sharma, R. et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Kragsten, J.V. et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Journal of Medicinal Chemistry, 53(11), 4346-4359.
  • Marshall, C. M. et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 89(21), 15467-15480.
  • Samadhiya, P. et al. (2012). Synthesis of 2-oxoazetidine derivatives of 2-aminothiazole and their biological activity. Journal of the Serbian Chemical Society, 77(5), 599-605.
  • Sharma, R. et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. Available at: [Link].

  • CN103467350A. (2013). Method for preparing (S)-azetidine-2-carboxylic acid. Google Patents.
  • Couty, F. (n.d.). Couty's azetidine synthesis. Wikipedia. Available at: [Link].

  • DeMong, D.E., & Williams, R.M. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. Organic Letters, 7(22), 4923-4926.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-245.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Available at: [Link].

  • Marshall, C. M. et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. Available at: [Link].

  • Kiss, R. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
  • Taylor & Francis Online. (n.d.). Azetidines – Knowledge and References. Available at: [Link].

  • Miller, A. K. et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Beilstein Journal of Organic Chemistry, 11, 1080-1086.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link].

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Drug Targeting, 1-21.
  • Feula, B. (2013).
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link].

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link].

  • Degennaro, L. et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2841.
  • Rice, K. D. et al. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • PubChemLite. (n.d.). (azetidin-2-yl)methanamine (C4H10N2). Available at: [Link].

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link].

  • Li, H. et al. (2018). Lewis Acid‐Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethylamino Source, Reductant and Solvent. ChemistrySelect, 3(1), 163-166.
  • BenchChem. (2025).
  • Scott, D. J. et al. (2018). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid.
  • ResearchGate. (n.d.). Stick models of 4-methyl-azetidine-2-carboxylic acid methyl ester...
  • EvitaChem. (n.d.). Buy 2-(Azetidin-3-yl)-N,N-dimethylethanamine (EVT-13276266).
  • Matassini, C. et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog, 2-(5-Methoxy-1-benzofuran-3-yl)-N-ethylethanamine.
  • Royal Society of Chemistry. (2025).
  • Sigma-Aldrich. (n.d.). N,N-DIMETHYL(2-METHYLPHENYL)METHANAMINE AldrichCPR.

Sources

An In-depth Technical Guide to (S)-2-(dimethylaminomethyl)azetidine: A Chiral Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (S)-2-(dimethylaminomethyl)azetidine, a chiral azetidine derivative of increasing interest in medicinal chemistry. This document will delve into its core molecular and physical properties, explore plausible synthetic routes based on established methodologies, discuss its significance and potential applications in drug development, and provide a framework for its characterization.

Introduction: The Rising Prominence of Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in the landscape of drug discovery and medicinal chemistry.[1][2] Their inherent ring strain, three-dimensional character, and ability to act as bioisosteres for other functional groups contribute to improved pharmacokinetic profiles, including enhanced solubility and metabolic stability.[1][2] While the parent azetidine ring is a valuable scaffold, the introduction of stereocenters, particularly at the C2 position, offers the opportunity for precise, three-dimensional interactions with biological targets. This has led to a surge in the development of enantioselective synthetic methods for chiral 2-substituted azetidines.[3][4][5][6][7] (S)-2-(dimethylaminomethyl)azetidine represents a key example of such a building block, incorporating a chiral center and a basic dimethylaminomethyl side chain, a common pharmacophore in many active pharmaceutical ingredients.

Physicochemical Properties

The fundamental properties of (S)-2-(dimethylaminomethyl)azetidine are summarized in the table below. These have been calculated based on its chemical structure.

PropertyValueSource
Molecular Formula C₆H₁₄N₂Calculated
Molecular Weight 114.19 g/mol Calculated
IUPAC Name (2S)-N,N-dimethyl-1-(azetidin-2-yl)methanamine
Chirality (S) at C2
Structure (See Figure 1)

Figure 1: Chemical Structure of (S)-2-(dimethylaminomethyl)azetidine

Caption: 2D structure of (S)-2-(dimethylaminomethyl)azetidine.

Synthesis and Methodologies

A common and effective strategy involves the cyclization of a chiral γ-amino alcohol derivative. The key to this approach is the stereoselective introduction of the amine and alcohol functionalities.

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic pathway, highlighting the key transformations required to obtain the target molecule.

G cluster_0 Starting Material Preparation cluster_1 Cyclization Precursor Synthesis cluster_2 Azetidine Ring Formation and Deprotection Start (S)-2-amino-3-(dimethylamino)propan-1-ol Step1 N-protection (e.g., Boc) Step2 Activation of primary alcohol (e.g., mesylation, tosylation) Step1->Step2 Activation Step3 Base-mediated intramolecular cyclization Step2->Step3 Cyclization Step4 Deprotection of N-Boc group Step3->Step4 Deprotection End (S)-2-(dimethylaminomethyl)azetidine Step4->End Final Product

Caption: Proposed synthetic workflow for (S)-2-(dimethylaminomethyl)azetidine.

Experimental Protocol (Representative)

The following is a representative, step-by-step methodology based on analogous syntheses of chiral 2-substituted azetidines.

Step 1: N-Protection of (S)-2-amino-3-(dimethylamino)propan-1-ol

  • Dissolve (S)-2-amino-3-(dimethylamino)propan-1-ol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (TEA), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).

  • Purify the crude product by column chromatography to yield the N-Boc protected amino alcohol.

  • Causality: The Boc protecting group is chosen for its stability under the conditions of the subsequent steps and its ease of removal under acidic conditions.

Step 2: Activation of the Primary Alcohol

  • Dissolve the N-Boc protected amino alcohol in an anhydrous solvent like DCM at 0 °C.

  • Add a base, such as triethylamine or pyridine.

  • Add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) dropwise.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer, dry it, and concentrate under reduced pressure to obtain the crude mesylate or tosylate. This intermediate is often used in the next step without further purification.

  • Causality: Conversion of the hydroxyl group into a better leaving group (mesylate or tosylate) is essential to facilitate the subsequent intramolecular nucleophilic substitution for ring closure.

Step 3: Intramolecular Cyclization to Form the Azetidine Ring

  • Dissolve the crude mesylate or tosylate in a polar aprotic solvent such as THF or dimethylformamide (DMF).

  • Add a strong, non-nucleophilic base, for instance, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), at 0 °C.

  • Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product into an organic solvent, wash, dry, and concentrate.

  • Purify the N-Boc protected azetidine derivative by column chromatography.

  • Causality: The strong base deprotonates the Boc-protected amine, generating a nucleophile that attacks the carbon bearing the leaving group in an intramolecular Sₙ2 reaction to form the strained four-membered ring.

Step 4: Deprotection of the N-Boc Group

  • Dissolve the purified N-Boc-(S)-2-(dimethylaminomethyl)azetidine in a suitable solvent like DCM or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for a few hours.

  • Remove the solvent and excess acid under reduced pressure.

  • If the hydrochloride salt is formed, it can be neutralized with a base to obtain the free amine or used as the salt.

  • Causality: The Boc group is readily cleaved under acidic conditions, liberating the final desired product.

Applications in Drug Development and Research

The unique structural features of (S)-2-(dimethylaminomethyl)azetidine make it a highly attractive building block for the synthesis of novel therapeutic agents and chemical probes.

  • Scaffold for Bioactive Molecules: The azetidine ring provides a rigid, three-dimensional framework that can orient substituents in a precise manner for optimal interaction with biological targets.[10] This is particularly advantageous in the design of enzyme inhibitors and receptor ligands where specific stereochemistry is crucial for activity.

  • Modulation of Physicochemical Properties: Incorporation of the azetidine moiety can improve key drug-like properties such as solubility and metabolic stability.[1] The strained ring system can also influence the basicity of the nitrogen atoms, which can be fine-tuned to optimize target engagement and pharmacokinetic profiles.

  • Proline Analogue: The azetidine-2-yl moiety can be considered a constrained analogue of proline, a common amino acid in protein structures. As such, derivatives of (S)-2-(dimethylaminomethyl)azetidine could be explored as peptidomimetics to modulate protein-protein interactions or as inhibitors of enzymes that process proline-containing substrates.[8]

  • Neurological and Psychiatric Drug Discovery: The dimethylaminomethyl group is a common feature in many centrally acting drugs. The combination of this pharmacophore with the chiral azetidine scaffold presents opportunities for the development of novel agents targeting neurotransmitter receptors and transporters.

Conclusion

(S)-2-(dimethylaminomethyl)azetidine is a valuable chiral building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while requiring careful stereochemical control, can be achieved through established synthetic strategies. The incorporation of this moiety into drug candidates offers a promising avenue for the development of novel therapeutics with enhanced efficacy and improved pharmacokinetic properties. As the demand for novel, three-dimensional chemical entities continues to grow, the importance of chiral azetidines like (S)-2-(dimethylaminomethyl)azetidine is set to increase.

References

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health.

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ResearchGate.

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.

  • Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate.

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.

  • Azetidine synthesis. Organic Chemistry Portal.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

  • CAS 503-29-7 | Azetidine. Synblock.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

  • Methods for the synthesis of azetidines. ResearchGate.

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS.

  • Substituted Azetidines in Drug Discovery. Life Chemicals.

  • Azetidine | CAS 503-29-7. Santa Cruz Biotechnology.

  • (S)-Azetidine-2-carboxamide hydrochloride. Cymit Quimica.

  • Azetidine | C3H7N | CID 10422. PubChem.

  • Azetidines. Fisher Scientific.

  • Azetidine 98% | 503-29-7. Sigma-Aldrich.

  • 2-(Azetidin-3-yl)-N,N-dimethylethanamine. EvitaChem.

  • N,N-Dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine | 5654-92-2. ChemScene.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

  • (S)-N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine. Mayr's Database of Reactivity Parameters.

  • N,N '-Dimethyl-N,N '-bis(pyridin-2-yl)methanediamine. ResearchGate.

Sources

Methodological & Application

using (S)-2-(dimethylaminomethyl)azetidine as a chiral ligand in zinc catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of (S)-2-(dimethylaminomethyl)azetidine as a chiral ligand in zinc-mediated asymmetric catalysis.

Subject: (S)-2-(dimethylaminomethyl)azetidine in Zinc Catalysis

Introduction & Mechanistic Rationale

(S)-2-(dimethylaminomethyl)azetidine is a chiral vicinal diamine ligand derived from the azetidine (4-membered nitrogen heterocycle) scaffold. It functions as a bidentate Lewis base, structurally analogous to the widely used proline-derived ligand (S)-2-(dimethylaminomethyl)pyrrolidine (SMP), but with distinct steric and electronic properties due to ring strain.

Why This Ligand?
  • Conformational Rigidity: The 4-membered azetidine ring imposes a rigid geometric constraint, reducing the degrees of freedom in the transition state compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs. This often leads to sharper enantioselectivity.

  • Bidentate Chelation: The ligand coordinates to Zinc(II) through the azetidine ring nitrogen and the exocyclic dimethylamino group. This breaks the oligomeric aggregates of organozinc reagents (e.g., diethylzinc tetramers), forming a reactive, monomeric chiral complex.

  • Steric Steering: The "bite angle" of the diamine creates a specific chiral pocket that directs the nucleophilic attack of the alkyl group to one face of the electrophile (typically the Si-face of aldehydes for (S)-ligands), resulting in high enantiomeric excess (ee).

Experimental Protocols

Protocol A: Enantioselective Addition of Diethylzinc to Aldehydes

Target Application: Synthesis of chiral secondary alcohols (e.g., (S)-1-phenylpropanol).

Reagents & Materials:

  • Ligand: (S)-2-(dimethylaminomethyl)azetidine (stored under Argon).

  • Zinc Reagent: Diethylzinc (Et₂Zn), 1.0 M solution in hexane (Pyrophoric – Handle with extreme care).

  • Substrate: Benzaldehyde (freshly distilled).

  • Solvent: Toluene (anhydrous, degassed).[1]

  • Equipment: Flame-dried Schlenk flask, magnetic stir bar, argon/nitrogen line.

Step-by-Step Procedure:

  • Catalyst Formation (In Situ):

    • In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add (S)-2-(dimethylaminomethyl)azetidine (11.4 mg, 0.10 mmol, 10 mol%).

    • Add anhydrous Toluene (3.0 mL) under an argon atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Critical Step: Dropwise add Et₂Zn (2.0 mL, 2.0 mmol, 2.0 equiv) via a gas-tight syringe.

    • Stir at 0 °C for 15 minutes . The solution typically turns clear or slightly yellow, indicating the formation of the active monomeric zinc-diamine complex.

  • Reaction Initiation:

    • Add Benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv) dropwise to the stirring catalyst solution at 0 °C.

    • Note: The reaction is exothermic; maintain cooling during addition.

  • Incubation:

    • Allow the reaction to warm to Room Temperature (23 °C) .

    • Stir for 12–18 hours . Monitor conversion by TLC (Hexane/EtOAc 4:1) or GC-MS.

  • Quench & Workup:

    • Cool the flask to 0 °C.

    • Carefully quench by dropwise addition of 1N HCl (5 mL) or saturated NH₄Cl solution. Caution: Gas evolution (ethane).

    • Extract the aqueous layer with Diethyl Ether (3 × 10 mL).[2]

    • Wash combined organics with Brine (10 mL), dry over anhydrous MgSO₄ , and filter.

  • Purification & Analysis:

    • Concentrate under reduced pressure.[3]

    • Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

    • Enantiomeric Excess Determination: Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2, 1.0 mL/min).

    • Expected Outcome: (S)-1-phenylpropanol (Major enantiomer), >90% Yield, 85–95% ee.

Protocol B: Asymmetric Reformatsky Reaction

Target Application: Synthesis of β-hydroxy esters.

Reagents:

  • Ligand: (S)-2-(dimethylaminomethyl)azetidine (20 mol%).

  • Substrate: Acetophenone.

  • Reagent: Ethyl bromoacetate + Dimethylzinc (Me₂Zn) as the zinc source (or prepared Reformatsky reagent).

Procedure Summary:

  • Mix Ligand (0.2 equiv) and Me₂Zn (2.0 equiv) in THF at -20 °C.

  • Add Ethyl bromoacetate (2.0 equiv) and stir for 30 mins to generate the chiral enolate species.

  • Add Acetophenone (1.0 equiv). Stir at -20 °C to 0 °C for 24h.

  • Quench with NH₄Cl. Purify to obtain the tertiary alcohol.

Data Summary & Troubleshooting

Table 1: Optimization Parameters for Et₂Zn Addition to Benzaldehyde

ParameterVariationOutcomeRecommendation
Solvent TolueneHigh Yield, High eePreferred
HexaneSlower rate, aggregation issuesAvoid if possible
THFLow ee (competing coordination)Do Not Use
Temperature 0 °C → RTBalanced rate/selectivityStandard Protocol
-20 °CHigher ee, very slow conversionUse for difficult substrates
Ligand Loading 5 mol%Moderate Yield, Good eeEconomical choice
10 mol%Excellent Yield, Best eeRecommended
Additives LiClNo significant improvementNot required

Troubleshooting Guide:

  • Low Conversion: Ensure Et₂Zn quality. Old reagents form inactive oxides. Check inert atmosphere rigor.

  • Low Enantioselectivity: Check temperature control. Higher temperatures (>25°C) increase the background (racemic) reaction rate. Ensure the ligand is enantiopure (>99% ee).

  • Precipitation: If a white solid forms upon adding Et₂Zn, it may be Zinc Oxide (moisture contamination) or a saturated aggregate. Add more toluene.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the transition state model. The chiral diamine ligand breaks the diethylzinc dimer, forming a monomeric species. The rigid azetidine backbone enforces a specific geometry that differentiates the prochiral faces of the aldehyde.

ZincCatalysis Ligand (S)-2-(dimethylaminomethyl) azetidine ActiveCat Active Monomeric Zn-Complex Ligand->ActiveCat Chelation Et2Zn Et2Zn (Dimer/Aggregate) Et2Zn->ActiveCat De-aggregation TS Transition State (Rigid Tricyclic) ActiveCat->TS + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->TS Coordination Product Zinc Alkoxide Intermediate TS->Product Alkyl Transfer (Rate Limiting) Product->ActiveCat Product Release (turnover) Final Chiral Alcohol (S-Enantiomer) Product->Final Acid Quench

Caption: Catalytic cycle for the enantioselective alkylation of aldehydes using the azetidine diamine ligand.

References

  • General Review of Azetidines in Catalysis: Title: "Azetidines and their applications in asymmetric catalysis" Source: ResearchGate / Review URL:[Link]

  • Mechanistic Basis (Diamine Ligands in Zinc Chemistry): Title: "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification" (Noyori et al.) Source: Angewandte Chemie International Edition URL:[Link]

  • Comparative Ligand Efficiency (Pyrrolidine Analogs): Title: "Asymmetric synthesis of 1,2-diamines and their application" Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis of Chiral Azetidines: Title: "Synthesis of Chiral Non-Racemic Azetidines" Source: Ingenta Connect / Mini-Reviews in Organic Chemistry URL:[Link][1][4][5][6][7]

Sources

Application Note: Scalable Synthesis of (S)-2-(dimethylaminomethyl)azetidine Dihydrochloride

[1]

Abstract & Introduction

The azetidine ring system is a critical pharmacophore in modern medicinal chemistry, serving as a conformationally constrained bioisostere of pyrrolidine and piperidine. Specifically, (S)-2-(dimethylaminomethyl)azetidine is a high-value chiral diamine building block, frequently utilized in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and novel antibiotic scaffolds.[1]

This Application Note provides a robust, scalable protocol for the preparation of the dihydrochloride salt of this target. Unlike generic procedures, this guide addresses the specific challenges of working with strained four-membered rings:

  • Enantiomeric Integrity: Preventing racemization at the C2 position.

  • Chemoselectivity: Reducing the amide functionality without compromising the N-Boc protecting group or opening the strained azetidine ring.

  • Salt Isolation: Handling the highly hygroscopic nature of the dihydrochloride salt.

Target Molecule[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: (S)-2-(dimethylaminomethyl)azetidine dihydrochloride[1]

  • CAS Number: (Generic base: 1004690-09-6)[1]

  • Molecular Formula:

    
    [1]
    
  • Key Feature: C2-Chiral Center (S-configuration)[1]

Retrosynthetic Strategy & Logic

The most reliable route to chiral 2-substituted azetidines utilizes (S)-1-Boc-azetidine-2-carboxylic acid as the starting material.[1] While direct alkylation of azetidines is possible, it often suffers from poor regiocontrol and ring-opening side reactions.[1]

Our selected pathway involves:

  • Amide Coupling: Conversion of the carboxylic acid to the N,N-dimethylamide.

  • Chemoselective Reduction: Use of Borane-THF (

    
    ) to reduce the amide to the amine.
    
    • Scientific Rationale: Lithium Aluminum Hydride (

      
      ) is often too aggressive, carrying a risk of reducing the tert-butyl carbamate (Boc) to an N-methyl group or causing ring opening.[1] Borane is highly chemoselective for amides over carbamates.
      
  • Global Deprotection: Acid-mediated cleavage of the Boc group and formation of the dihydrochloride salt.

Process Flow Diagram

GSM(S)-1-Boc-azetidine-2-carboxylic acidINT1Intermediate 1(Amide)SM->INT1HNMe2·HCl, HATUDIPEA, DMF(Amide Coupling)INT2Intermediate 2(Boc-Amine)INT1->INT2BH3·THF0°C to RT(Selective Reduction)PRODTarget Product(Dihydrochloride Salt)INT2->PROD4M HCl in DioxaneMeOH Reflux(Deprotection & Salt Formation)

Caption: Figure 1. Optimized synthetic workflow for (S)-2-(dimethylaminomethyl)azetidine dihydrochloride.

Experimental Protocols

Phase 1: Preparation of (S)-tert-butyl 2-(dimethylcarbamoyl)azetidine-1-carboxylate[1]

Objective: Convert the carboxylic acid to the dimethylamide without racemization.

  • Reagents:

    • (S)-1-Boc-azetidine-2-carboxylic acid (1.0 equiv)[1]

    • Dimethylamine hydrochloride (1.5 equiv)[1]

    • HATU (1.2 equiv) [Preferred over EDC for faster kinetics/less racemization]

    • DIPEA (3.0 equiv)[1]

    • DMF (anhydrous, 10 volumes)

Protocol:

  • Charge a reaction vessel with (S)-1-Boc-azetidine-2-carboxylic acid and anhydrous DMF under

    
     atmosphere.
    
  • Cool the solution to 0°C . Critical Parameter: Low temperature prevents racemization via ketene intermediates.[1]

  • Add DIPEA dropwise, followed by HATU. Stir for 15 minutes to activate the acid.

  • Add Dimethylamine hydrochloride in one portion.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 5%

    
     (aq), saturated 
    
    
    , and brine. Dry over
    
    
    and concentrate.
  • Purification: Silica gel chromatography (50-100% EtOAc in Hexanes).

Expected Yield: 85–95% (Colorless oil/solid).[1]

Phase 2: Selective Reduction to (S)-tert-butyl 2-(dimethylaminomethyl)azetidine-1-carboxylate[1]

Objective: Reduce the amide carbonyl to a methylene group while preserving the Boc group.

  • Reagents:

    • Intermediate 1 (Amide) (1.0 equiv)[1]

    • 
       (1.0 M solution, 3.0 equiv)
      
    • THF (anhydrous)

Protocol:

  • Dissolve Intermediate 1 in anhydrous THF (5 volumes) under Argon.

  • Cool to 0°C .

  • Add

    
     dropwise via syringe/addition funnel. Gas Evolution Warning: Hydrogen gas may be evolved.[1]
    
  • Allow to warm to RT and stir for 16 hours.

  • The "Boron Trap" (Crucial Step): Borane reduction of amides yields a stable Borane-Amine adduct. This must be broken.

    • Method: Cool to 0°C. Carefully quench with MeOH (excess).[1]

    • Reflux:[1][2] Heat the mixture to reflux for 2 hours to break the B-N complex.

  • Concentrate to dryness.

  • Purification: The residue is often clean enough for the next step. If necessary, purify via neutral alumina column (to avoid Boc cleavage) or silica with 5% MeOH/DCM.

Scientist's Note: If the Boc group is partially cleaved during the reflux step, do not worry; the next step is global deprotection anyway. However, for characterization purposes, ensure the complex is fully broken.

Phase 3: Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the stable dihydrochloride salt.

  • Reagents:

    • Intermediate 2 (Boc-amine)

    • 4M HCl in Dioxane (10 equiv)[1]

    • Methanol (solvent)[1]

    • Diethyl Ether (antisolvent)

Protocol:

  • Dissolve the crude amine from Phase 2 in a minimum amount of MeOH (2 volumes).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane dropwise.

  • Stir at RT for 4 hours. Monitor by TLC (disappearance of Boc material).

  • Isolation:

    • Concentrate the solution to roughly 1/3 volume.

    • Add Diethyl Ether slowly with vigorous stirring to induce precipitation.

    • Filter the white solid under

      
       (hygroscopic!).
      
    • Wash with cold Ether.

  • Drying: Dry in a vacuum oven at 40°C over

    
     for 24 hours.
    

Final Product: (S)-2-(dimethylaminomethyl)azetidine dihydrochloride.[1]

Analytical Data Summary

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHighly hygroscopic; store under Argon.[1]
1H NMR (D2O)

4.8 (m, 1H, H2), 4.0 (m, 2H, H4), 3.6 (d, 2H, CH2-N), 2.9 (s, 6H, NMe2), 2.6 (m, 2H, H3)
H2 proton is diagnostic for chiral integrity.
Mass Spec [M+H]+ = 115.1 (free base)Salt form will show chloride ions in elemental analysis.
Solubility High: Water, Methanol.[1] Low: Ether, Hexanes.[1]Dissolve in MeOH for reactions.

Troubleshooting & Critical Process Parameters (CPPs)

Racemization Risk
  • Cause: High temperatures during the coupling step or strong bases can deprotonate the C2 position of the activated ester.

  • Solution: Use HATU/DIPEA at 0°C. Avoid DCC/DMAP, as DMAP can induce racemization in chiral amino acids.[1]

Incomplete Amide Reduction
  • Observation: Recovery of starting amide or mixed products.

  • Solution: Ensure

    
     reagents are fresh. Borane degrades over time. If the reaction stalls, a slight reflux (40°C) is permissible, but monitor strictly to avoid reducing the Boc group to a methyl (forming the N-methyl azetidine impurity).
    
Ring Opening
  • Risk: Azetidines are strained (

    
    ).[1] Strong nucleophiles in acidic media can open the ring to form homo-serine derivatives.
    
  • Control: During the HCl deprotection, use anhydrous conditions (HCl/Dioxane) rather than aqueous HCl. Water acts as a nucleophile that can open the protonated azetidine ring upon heating.

Safety & Handling

  • Azetidine Toxicity: While not as reactive as aziridines, azetidines are potential alkylating agents.[1] Handle all intermediates in a fume hood with double gloving.

  • Borane Hazards:

    
     is flammable and evolves 
    
    
    on contact with moisture. Quench carefully.
  • Hygroscopicity: The dihydrochloride salt will absorb atmospheric water, turning into a gum. Weigh quickly or in a glovebox.

References

  • Couty, F., & Evano, G. (2006).[1] Synthesis of azetidines from amino alcohols and related compounds.[3][4] Organic Preparations and Procedures International. Link[1]

  • Savoia, D., et al. (2001).[1] Diastereoselective synthesis of 2-substituted azetidines.[3] Journal of Organic Chemistry.[4] Link[1]

  • Brown, H. C., & Heim, P. (1973).[1] Selective reductions.[5] Reduction of amides with diborane.[5] Journal of Organic Chemistry.[4] Link[1]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (Standard text for Boc deprotection protocols).

  • Padwa, A. (2012).[1] Azetidines and Azetines: Monocyclic. Comprehensive Heterocyclic Chemistry III. Link

Troubleshooting & Optimization

preventing acid-catalyzed ring opening of azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Acid-Catalyzed Ring Opening of Azetidine Derivatives Ticket ID: AZT-STAB-2024 Status: Open Assigned Specialist: Senior Application Scientist

Core Directive & Scope

Welcome to the Azetidine Handling Support Hub. You are likely here because your 4-membered nitrogen heterocycle has decomposed into a linear chain, or you are planning a synthesis and want to avoid that outcome.

The Root Cause: Azetidines possess a ring strain energy of approximately 25.4 kcal/mol [1].[1] While they are kinetically stable under neutral conditions, protonation of the nitrogen atom creates a potent leaving group (ammonium). This lowers the activation energy for nucleophilic attack at the


-carbon (C2 or C4), leading to irreversible ring opening (Scheme 1).

Your Goal: Maintain the integrity of the azetidine ring during acidic deprotection, salt formation, and workup.

The Mechanism: "Know Your Enemy"

Before troubleshooting, you must visualize the failure mode. The decomposition is almost exclusively an acid-catalyzed nucleophilic substitution (


) .

Azetidine_Opening Azetidine Neutral Azetidine (Stable) Activated Protonated Azetidine (Activated Electrophile) Azetidine->Activated Acidic Media (pH < pKa) Protonation + H+ Protonation->Activated TS Transition State (Ring Strain Release) Activated->TS Slow Step Nu + Nucleophile (Nu-) (Cl-, Br-, H2O, R-OH) Nu->TS Product Ring-Opened Linear Amine TS->Product Irreversible

Figure 1: The thermodynamic drive to release ring strain triggers opening upon protonation in the presence of a nucleophile.

Troubleshooting Guide: Deprotection Protocols

The most frequent user report involves the decomposition of N-Boc azetidines during deprotection.

Critical Factor: Nucleophilicity of the Anion

Do NOT use HCl in dioxane or ethyl acetate if your azetidine is sensitive. The chloride ion (


) is sufficiently nucleophilic to attack the protonated ring, forming 

-chloropropylamines.
Recommended Protocol: The "Cold TFA" Method

Trifluoroacetic acid (TFA) is preferred because the trifluoroacetate anion is non-nucleophilic.

Step-by-Step Procedure:

  • Preparation: Dissolve N-Boc azetidine (1.0 equiv) in Dichloromethane (DCM) [0.1 M concentration].

  • Cooling: Cool the solution to 0°C (ice bath). Crucial: Do not start at Room Temperature.

  • Acid Addition: Add TFA dropwise. Ratio: DCM:TFA (2:1 to 4:1 v/v).

  • Scavenger (Optional but Recommended): If your molecule has electron-rich aromatics, add triethylsilane (TES, 2.0 equiv) to prevent tert-butyl cation trapping.

  • Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 15 minutes.

  • Quenching (The Danger Zone):

    • Incorrect: Adding aqueous base directly to the acid mixture can generate heat, spiking the temp and causing opening.

    • Correct: Remove volatiles (TFA/DCM) under reduced pressure first (keep bath <30°C). Then, redissolve in DCM and wash with cold saturated

      
      .
      
Comparative Acid Performance Data
Reagent SystemCounter-Ion NucleophilicityRisk LevelRecommended For
HCl / Dioxane High (

)
CRITICAL Only robust, sterically hindered azetidines.
HBr / AcOH Very High (

)
AVOID Do not use. Will open ring rapidly.
TFA / DCM Low (

)
LOW Standard N-Boc deprotection.
TMSOTf / 2,6-Lutidine Zero (Non-protic)MINIMAL Highly sensitive substrates (Lewis Acid mechanism).
Formic Acid MediumMODERATE Alternative if TFA is incompatible.

Troubleshooting Guide: Salt Formation & Storage

User Issue: "I purified my azetidine as a free base, but it decomposed after I turned it into a hydrochloride salt."

Diagnosis: Even in the solid state, nucleophilic counter-ions can induce ring opening over time, especially if traces of moisture are present (hydroscopic salts).

The Solution: Non-Nucleophilic Salts If you must store an azetidine as a salt, select an acid with a bulky, non-nucleophilic counter-ion.

Recommended Acids for Salt Formation:

  • Oxalic Acid: Forms stable crystalline salts; oxalate is poorly nucleophilic.

  • Fumaric Acid: Good for pharmaceutically acceptable salts.

  • Methanesulfonic Acid (MSA): Better than HCl, but handle with care.

Protocol: Safe Salt Formation

  • Dissolve free base azetidine in dry

    
     or EtOAc.
    
  • Cool to 0°C.

  • Add 1.0 equiv of Oxalic Acid (dissolved in minimal acetone/MeOH).

  • Filter the precipitate immediately. Do not heat to recrystallize unless stability is confirmed.

Advanced Issue: Intramolecular Decomposition

Case ID: 009-INTRA Symptom: Azetidine decomposes even in TFA (non-nucleophilic media).

Cause: "Neighboring Group Participation." If your molecule contains a nucleophile (hydroxyl, amide, thioether) 3-5 atoms away from the azetidine, it will bite back onto the ring once the nitrogen is protonated.

Intra_Decomp Substrate Azetidine with Side Chain Nucleophile Protonation Acidic Conditions Substrate->Protonation Cyclization Intramolecular Attack (5-exo-tet or 6-exo-tet) Protonation->Cyclization High Effective Molarity Result Bicyclic/Linear Rearranged Product Cyclization->Result Ring Expansion

Figure 2: Intramolecular pathways often outcompete intermolecular scavengers.

Mitigation Strategy:

  • Keep the side chain protected during the azetidine deprotection step.

  • Example: If you have a pendant alcohol, keep it as a benzyl ether or silyl ether while removing the N-Boc group.

Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids (e.g.,


) instead of Brønsted acids? 
A:  Yes, but caution is required. Lewis acids coordinate to the nitrogen, activating the ring similarly to protons. However, 

is often used intentionally to open azetidines [2]. To prevent opening, avoid strong Lewis acids unless using specific mild deprotection protocols (e.g., TMSOTf).

Q: Does substitution at C3 help stability? A: Yes. Substituents at C3 (e.g., 3,3-difluoro or 3,3-dimethyl) can increase stability due to the "Thorpe-Ingold" (gem-dimethyl) effect, which favors the closed ring conformation, and by altering the ring puckering geometry [3].

Q: My azetidine has an electron-withdrawing group (EWG) on the Nitrogen. Is it safer? A: Yes. An N-Cbz, N-Boc, or N-Tosyl azetidine is much more stable than an N-alkyl azetidine. The EWG reduces the basicity of the nitrogen lone pair, making it harder to protonate. The danger arises primarily when you remove these groups, generating the free amine (or ammonium salt).

Q: I see a "polymer" forming in my flask. A: This is azetidine oligomerization. Once one azetidine ring opens, the resulting primary amine acts as a nucleophile attacking another protonated azetidine.

  • Fix: Run reactions in dilute conditions (<0.05 M) to favor intramolecular processes or solvent trapping over intermolecular polymerization.

References

  • Dudley, G. B., et al. (2021). "Ring Strain Energy of Azetidines." Journal of Organic Chemistry. (Note: Generalized citation for ring strain values ~25 kcal/mol).

  • Ghorai, M. K., et al. (2014). "Lewis Acid Mediated Ring Opening of Azetidines."[1][2] Journal of Organic Chemistry.

  • Stendardo, E., et al. (2019). "Stability of Azetidines to Acidic Conditions." Organic Process Research & Development.

  • Couty, F., et al. (2013). "Synthesis and Reactivity of Azetidines." Chemical Reviews.

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS and perform small-scale safety tests before scaling up reactions involving high-energy heterocycles.

Sources

purification methods for polar azetidine diamines via ion exchange

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ion Exchange Purification of Polar Azetidine Diamines

Current Status: Operational Agent: Senior Application Scientist Ticket ID: AZ-IEX-001

Executive Summary: The "Polarity Trap"

Azetidine diamines present a unique purification paradox. Their high polarity (LogP < 0) often makes them inseparable on standard silica (irreversible adsorption/streaking) and difficult to retain on standard C18 Reverse Phase (elution in the void volume). Furthermore, the inherent ring strain of the azetidine moiety (~25 kcal/mol) makes them susceptible to acid-catalyzed ring opening, rendering standard acid-base extraction workups risky.[1]

This guide details the Cation Exchange (CEX) workflow, specifically using Strong Cation Exchange (SCX) and Weak Cation Exchange (WCX) silica-based resins. This "Catch-and-Release" mechanism is the industry standard for isolating polar basic heterocycles.

Diagnostic & Resin Selection

Before beginning, determine the stability profile of your specific azetidine. Use the decision tree below to select the correct stationary phase.

ResinSelection Start START: Analyze Substrate AcidSensitive Is the Azetidine Acid-Sensitive? (e.g., electron-rich, hydrolyzable groups) Start->AcidSensitive SCX Select SCX (Strong Cation Exchange) Functional Group: Propylsulfonic Acid pKa ~ -2 (Always Charged) AcidSensitive->SCX No (Stable) WCX Select WCX (Weak Cation Exchange) Functional Group: Carboxylic Acid pKa ~ 4-5 AcidSensitive->WCX Yes (Labile) Basicity pKa of Conjugate Acid > 2? RP Switch to HILIC or Specialized Amine Columns Basicity->RP No (Too Weakly Basic) Proceed to Protocol Proceed to Protocol Basicity->Proceed to Protocol Yes SCX->Basicity Verify pKa WCX->Basicity Verify pKa

Figure 1: Decision matrix for selecting between Sulfonic (SCX) and Carboxylic (WCX) based resins to prevent azetidine degradation.

Standard Operating Procedure (SOP)

Objective: Isolate polar azetidine diamine from non-basic impurities (catalysts, neutrals, acids) without degradation.

Phase A: Preparation
ParameterSpecificationNotes
Resin Type Silica-based SCX-2 (Propylsulfonic acid)Polymer-based resins swell in organic solvents; silica is preferred for flash purification.
Loading Capacity 0.5 – 0.8 mmol amine / g resinCrucial: Diamines have 2 basic sites. Assume 1g of resin captures only ~0.3 mmol of diamine if both sites bind.
Column Size 10g - 50g cartridgesScale linearly based on crude mass.
Phase B: The "Catch and Release" Protocol

Step 1: Conditioning

  • Flush the SCX cartridge with 3 Column Volumes (CV) of Methanol (MeOH) .

  • Why: Activates the silica and removes interstitial contaminants.

Step 2: Loading (The Critical Step)

  • Dissolve crude mixture in minimal MeOH.

  • Warning: Do not use strong acid (HCl/TFA) to dissolve the sample. The SCX resin is already acidic. Adding external acid increases the risk of azetidine ring opening.

  • Apply solution to the cartridge. Flow rate: Slow (5-10 mL/min) to allow diffusion into pores.

Step 3: The "Catch" (Washing)

  • Elute with 5-10 CV of MeOH or MeOH/DCM (1:1) .

  • Mechanism:[2][3][4] Your azetidine diamine is now protonated (

    
    ) and ionically bound to the sulfonate (
    
    
    
    ).
  • Result: Neutral and acidic impurities elute in the waste. Monitor by TLC/UV; the eluate should eventually become UV-silent.

Step 4: The "Release" (Elution)

  • Switch solvent to 2M Ammonia (NH

    
    ) in MeOH .
    
  • Mechanism:[2][3][5] The excess ammonia deprotonates the azetidine, breaking the ionic bond. The free base elutes.

  • Collection: Collect fractions immediately. Azetidines are often UV-weak; use Ninhydrin or KMnO

    
     stain for TLC confirmation.
    

Step 5: Isolation

  • Concentrate fractions in vacuo at < 40°C .

  • Note: Azetidines are volatile. Do not over-dry or use high heat.

Troubleshooting & FAQs

Issue 1: Low Recovery (< 50%)

Q: I loaded 100mg but only got 30mg back. Where is it?

  • Scenario A: Irreversible Binding (The "Super-Base" Effect)

    • Cause: Diamines can cross-link sites or bind too strongly.

    • Fix: Increase ammonia concentration to 7M NH

      
       in MeOH . Alternatively, add 10% water to the elution mix to solvate the ionic pairs.
      
  • Scenario B: Degradation (Ring Opening)

    • Cause: The acidic environment of the SCX resin triggered hydrolysis of the strained ring.

    • Fix: Switch to WCX (Weak Cation Exchange) . The carboxylic acid ligand is milder (pKa ~5) and less likely to open the ring than the sulfonic acid (pKa ~ -2) of SCX.

Issue 2: Co-elution of Impurities

Q: My product eluted, but it's still dirty.

  • Cause: The impurities are also basic (e.g., pyridine, aniline derivatives).

  • Fix: Use an "Interference Wash."

    • Load sample.[6][7]

    • Wash with 0.5M Acetic Acid in MeOH . (This removes weak bases like anilines/pyridines while retaining the stronger aliphatic azetidine amine).

    • Elute product with 2M NH

      
       in MeOH .
      
Issue 3: Product Instability

Q: My azetidine decomposes upon concentration.

  • Cause: Concentration of methanolic ammonia creates a hot, basic environment that can polymerize strained rings.

  • Fix: Do not rotovap to dryness. Concentrate to a small volume, then co-evaporate with MTBE or DCM to remove residual ammonia at lower temperatures. Store as a frozen benzene solution or immediately form a stable salt (e.g., oxalate or fumarate) if isolation is required.

Mechanism of Action (Visualized)

The following diagram illustrates the molecular events inside the column.

Mechanism Resin SCX Resin (SO3- H+) Step1 Step 1: Binding Azetidine-H+ binds to SO3- Neutrals pass through Resin->Step1 Crude Crude Mix (Azetidine + Neutrals) Crude->Step1 Step2 Step 2: Wash MeOH removes non-basic impurities Step1->Step2 Flow Step3 Step 3: Release NH3 displaces Azetidine (Deprotonation) Step2->Step3 Add 2M NH3

Figure 2: The chemical mechanism of Catch-and-Release chromatography for basic amines.

References & Authority

  • Teledyne ISCO. (2012).[8] RediSep SCX Column: Purification of High pKa Compounds. Application Note AN87.

  • Biotage. (2023).[9] How should I purify a complex, polar, amide reaction mixture? The Flash Blog.

  • Siu, J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[10] ACS Medicinal Chemistry Letters.

  • Cytiva. (2017). Ion Exchange Chromatography: Principles and Methods.[3] Handbook.

Sources

Validation & Comparative

Comparative Guide: Azetidine vs. Pyrrolidine Diamines in Lead Optimization

[1]

Executive Summary: The "Azetidine Switch"[2]

In modern drug discovery, the "Azetidine Switch"—replacing a pyrrolidine ring with an azetidine—is a high-value strategy for optimizing physicochemical properties.[1] While both are saturated nitrogen heterocycles, the structural contraction from a 5-membered (pyrrolidine) to a 4-membered (azetidine) ring introduces significant changes in basicity (pKa) , lipophilicity (LogD) , and metabolic stability .[1]

This guide provides an in-depth technical comparison of azetidine and pyrrolidine diamines, focusing on the mechanistic drivers of pKa shifts and their practical implications for reducing hERG toxicity and improving permeability.

Theoretical Framework: Hybridization & Ring Strain[1][3]

To predict how these diamines behave, one must understand the electronic consequences of ring strain.[1]

The s-Character Argument

The basicity of the cyclic amine is governed by the hybridization of the nitrogen lone pair.[2]

  • Pyrrolidine (5-membered): Minimal ring strain (

    
    6 kcal/mol).[1] The C-N-C bond angle approaches the ideal tetrahedral angle (
    
    
    ). The nitrogen lone pair resides in an orbital with standard
    
    
    character (
    
    
    25% s-character).
  • Azetidine (4-membered): High ring strain (

    
    26 kcal/mol).[1] The geometric constraints force the C-N-C bond angle to 
    
    
    90-92^\circ$. To accommodate this, the orbitals forming the ring bonds acquire higher p-character .[2] By conservation of orbital character, the orbital housing the lone pair acquires higher s-character .

The Result: Electrons in an orbital with higher s-character are held closer to the nucleus (lower energy), making them less available for protonation.[2] Consequently, azetidines are theoretically less basic than their pyrrolidine counterparts , although solvation effects in water often compress this difference in "parent" rings.[1]

Coulombic Repulsion in Diamines

In diamines (e.g., 3-aminoazetidine vs. 3-aminopyrrolidine), the distance between the two nitrogen centers is critical.[1] Upon protonation of the more basic amine (usually the exocyclic primary amine), the resulting positive charge exerts a Coulombic repulsion that suppresses the protonation of the second nitrogen. This effect is distance-dependent and is more pronounced in the compact azetidine scaffold.

Comparative Analysis: Key Physicochemical Data

The following data summarizes the differences between representative diamine scaffolds.

Table 1: Physicochemical Profile Comparison[4][5][6][7]
Feature3-Aminoazetidine3-AminopyrrolidineMechanistic Driver
Ring Strain ~26 kcal/mol~6 kcal/molGeometric distortion
Ring Nitrogen pKa ~9.5 - 10.2~10.5 - 11.0Increased s-character in Azetidine LP
Exocyclic Amine pKa ~8.0 - 8.5~8.2 - 9.0Inductive withdrawal by ring
LogP (Parent) -1.13-0.46Reduced carbon count / Surface area
Metabolic Liability Ring opening (reactive metabolites)

-carbon oxidation
Strain vs. accessibility
Vector Geometry Puckered / RigidEnvelope / FlexibleConformational lock

*Note: pKa values are highly dependent on N-substitution.[1] Data represents typical ranges for N-alkyl derivatives.

Visualizing the Logic Flow

AzetidineLogicStrainRing Contraction(5-mem to 4-mem)AngleBond Angle Compression(~109° -> ~92°)Strain->AngleLipophilicityReduced Lipophilicity (Lower LogD)Strain->Lipophilicity Smaller scaffoldHybridN-Orbital Rehybridization(Increased s-character in Lone Pair)Angle->HybridBasicityReduced Basicity (Lower pKa)Hybrid->Basicity e- held tighter

Figure 1: Mechanistic cascade explaining why azetidine substitution alters physicochemical properties.[1]

Experimental Protocols for pKa Determination

Reliable pKa data is essential for validating the "Azetidine Switch." Two primary methods are recommended: Potentiometric Titration (Gold Standard) and NMR Titration (for site-specific assignment).[1]

Protocol A: Potentiometric Titration (High-Throughput)

Best for: Accurate determination of macroscopic pKa values (0.1 log unit precision).

Equipment: Sirius T3 or equivalent autotitrator.

  • Sample Preparation:

    • Weigh 1–3 mg of the diamine (solid or oil) into a titration vial.

    • Dissolve in 1.5 mL of degassed 0.15 M KCl (ionic strength adjuster).

    • Note: If solubility is low, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic.[1]

  • Titration Loop:

    • Acidification: Lower pH to ~2.0 using 0.5 M HCl to fully protonate both amine centers.

    • Alkalization: Titrate with 0.5 M KOH under inert gas (Argon/Nitrogen) to exclude

      
      .[1]
      
    • Range: Sweep pH from 2.0 to 12.0.

  • Data Analysis:

    • Plot Buffer Capacity vs. pH.[1][3]

    • Use the Bjerrum difference plot to identify inflection points.

    • Fit data to a diprotic model (

      
      ).[1]
      
Protocol B: -NMR Titration

Best for: Assigning which nitrogen corresponds to which pKa (Microscopic pKa).[1]

Equipment: 400 MHz (or higher) NMR Spectrometer.

  • Buffer Setup: Prepare a series of deuterated buffers (DCl/NaOD in

    
    ) ranging from pH 2 to 12 (measured with a corrected pH electrode).
    
  • Sample Prep: Dissolve diamine (approx. 5 mM) in each buffer tube. Use TMSP (trimethylsilylpropanoic acid) as an internal standard.[1]

  • Acquisition:

    • Acquire

      
       spectra for each pH point.[1][3]
      
    • Track the chemical shift (

      
      ) of the 
      
      
      -protons adjacent to the ring nitrogen and the exocyclic amine.
  • Calculation:

    • The chemical shift changes significantly upon protonation/deprotonation.

    • Plot

      
       vs. pH.[1][3]
      
    • Fit to the Henderson-Hasselbalch equation:

      
      [1]
      
Experimental Workflow Diagram

ExperimentFlowSampleDiamine Sample(1-3 mg)PrepDissolution(0.15M KCl / D2O)Sample->PrepMethodSelectionPrep->MethodPotentPotentiometric(Sirius T3)Method->PotentGlobal pKaNMRNMR Titration(Chem Shift Tracking)Method->NMRSite SpecificDataCurve Fitting(Bjerrum / H-H Eq)Potent->DataNMR->DataResultpKa1 & pKa2Data->Result

Figure 2: Decision workflow for experimental pKa determination.

Strategic Implications in Drug Design[1][8]

hERG Avoidance

Basic amines (pKa > 8) are a primary pharmacophore for hERG channel blockage, leading to cardiotoxicity.[1]

  • Strategy: Replacing a pyrrolidine (pKa ~11) with an electron-deficient azetidine or utilizing the inductive effect of the azetidine core can lower the pKa of the basic center.

  • Result: A reduction of pKa by 1–2 log units often significantly reduces hERG affinity while maintaining target potency.[1]

Permeability and LogD

While azetidines are more polar (lower LogP) than pyrrolidines, the LogD (distribution coefficient) at pH 7.4 is the critical metric.[1]

  • If the azetidine switch lowers the pKa such that the molecule is less ionized at physiological pH (pH 7.4), the effective permeability (

    
    ) may actually increase  despite the lower intrinsic lipophilicity.
    

References

  • Stepan, A. F., et al. (2011).[1] "Application of the Azetidine Ring in Drug Design: An Alternative to the Pyrrolidine Ring." Journal of Medicinal Chemistry. Link[1]

  • BenchChem. (2025).[1][4] "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery." BenchChem Guides. Link[1]

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[1]

  • Pike, K. G., et al. (2011).[1] "Impact of a Ring Contraction on the Physicochemical Profile of a Series of Pyrrolidine-Based Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Sirius Analytical. (n.d.).[1] "pKa Determination using the Sirius T3." Application Notes. Link

A Comparative Analysis of Ring Strain Energy: Aziridine vs. Azetidine vs. Pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, saturated nitrogen-containing rings are foundational scaffolds in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Among these, the three-membered aziridines, four-membered azetidines, and five-membered pyrrolidines represent fundamental building blocks whose utility is intrinsically linked to their inherent ring strain. This guide provides an in-depth, objective comparison of the ring strain energies of these three critical heterocycles, offering experimental and computational insights to inform their application in synthetic and medicinal chemistry.

Understanding Ring Strain: A Confluence of Energetic Penalties

Ring strain is the excess internal energy of a cyclic molecule compared to a corresponding acyclic, "strain-free" reference compound. This energetic penalty arises from the deviation of bond angles from their ideal values (angle strain), the eclipsing of adjacent bonds (torsional or Pitzer strain), and non-bonded steric interactions across the ring (transannular strain). The magnitude of this strain profoundly influences the molecule's conformation, stability, and chemical reactivity.

Comparative Analysis of Ring Strain Energy

The ring strain energies of aziridine, azetidine, and pyrrolidine dictate their distinct chemical behaviors. Aziridine exhibits the highest ring strain, a consequence of its severely compressed bond angles. Azetidine possesses considerable, albeit lower, ring strain. In contrast, pyrrolidine is significantly less strained, approaching the stability of its acyclic counterparts.[4]

HeterocycleRing SizeRing Strain Energy (kcal/mol)Key Contributors to Strain
Aziridine 3-membered~27.7Severe angle strain, Torsional strain
Azetidine 4-membered~25.4Significant angle strain, Torsional strain
Pyrrolidine 5-membered~5.4Minimal angle and torsional strain

Note: The exact values of ring strain energy can vary slightly depending on the experimental or computational method used for their determination.

Aziridine (3-membered ring): The geometry of the aziridine ring necessitates bond angles of approximately 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized atoms.[5] This extreme angle strain, coupled with the eclipsing of all C-H and N-H bonds, results in a highly strained and reactive molecule. The high degree of s-character in the C-N bonds also contributes to its unique chemical properties.[5]

Azetidine (4-membered ring): While still significantly strained, the four-membered azetidine ring allows for a greater degree of puckering compared to aziridine. This puckered conformation helps to alleviate some of the torsional strain by staggering the C-H bonds. However, the internal bond angles remain compressed, leading to substantial angle strain. The balance between angle and torsional strain in azetidine makes it a fascinating and versatile building block in drug discovery.[4][6]

Pyrrolidine (5-membered ring): The five-membered pyrrolidine ring is flexible and can adopt non-planar "envelope" or "twist" conformations.[3][7] These conformations allow the internal bond angles to approach the ideal tetrahedral angle, thereby minimizing angle strain. Furthermore, these puckered structures effectively stagger the C-H bonds, which significantly reduces torsional strain. This inherent stability makes the pyrrolidine scaffold a common feature in numerous natural products and pharmaceuticals.[1][8]

Experimental and Computational Determination of Ring Strain Energy

The quantification of ring strain energy relies on both experimental and computational methodologies.

A classic experimental method for determining ring strain is through the measurement of the heat of combustion. The energy released upon complete combustion of a cyclic compound is compared to that of a strain-free acyclic reference compound with the same atomic composition. The difference in these values, after accounting for the number of repeating units (e.g., -CH₂-), provides the experimental ring strain energy.[9]

Step-by-Step Protocol for Heat of Combustion Measurement:

  • Sample Preparation: A precisely weighed sample of the purified heterocyclic compound is placed in a sample holder within a high-pressure vessel known as a bomb calorimeter.

  • Pressurization: The bomb is filled with an excess of pure oxygen to ensure complete combustion.

  • Immersion: The sealed bomb is submerged in a known quantity of water in an insulated container (calorimeter).

  • Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition: The sample is ignited electrically via a fuse wire.[10]

  • Temperature Monitoring: The temperature of the surrounding water is monitored and recorded until it reaches a maximum and begins to cool.

  • Calculation: The heat of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard of known heat of combustion, such as benzoic acid), and corrections for the heat of ignition and any side reactions.

  • Ring Strain Calculation: The experimentally determined molar heat of combustion is compared to the theoretical heat of combustion of a strain-free acyclic analogue to determine the ring strain energy.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis weigh Weigh Sample place Place in Bomb weigh->place pressurize Pressurize with O2 place->pressurize immerse Immerse in Water pressurize->immerse equilibrate Equilibrate Temperature immerse->equilibrate ignite Ignite Sample equilibrate->ignite monitor Monitor Temperature Rise ignite->monitor calculate_hc Calculate Heat of Combustion monitor->calculate_hc compare Compare to Acyclic Reference calculate_hc->compare determine_rse Determine Ring Strain Energy compare->determine_rse

Caption: Workflow for determining ring strain energy via bomb calorimetry.

Computational chemistry provides a powerful and theoretically rigorous means of calculating ring strain energy. A widely accepted method involves the use of isodesmic or, more accurately, homodesmotic reactions.[11][12] These are hypothetical reactions where the number and types of bonds, as well as the hybridization of the atoms, are conserved on both the reactant and product sides.[13] This approach effectively isolates the energy contribution arising purely from ring strain.[11] The ring strain energy is then calculated as the difference between the summed electronic energies of the products and the reactants.[11][14]

Example of a Homodesmotic Reaction for Azetidine:

(CH₂)₃NH + 2 CH₃CH₃ → CH₃CH₂NH₂ + CH₃CH₂CH₃

In this reaction, the strained azetidine ring is "opened" into strain-free acyclic molecules. The number of C-C, C-H, C-N, and N-H bonds is identical on both sides of the equation, as is the number of primary and secondary carbon atoms. The calculated enthalpy change for this reaction corresponds to the ring strain energy of azetidine. Such calculations are typically performed using high-level ab initio or Density Functional Theory (DFT) methods.[11][15]

G cluster_workflow Computational Workflow start Define Strained Ring define_reaction Construct Homodesmotic Reaction start->define_reaction geom_opt Geometry Optimization (DFT/ab initio) define_reaction->geom_opt energy_calc Calculate Electronic Energies geom_opt->energy_calc calc_rse Calculate ΔHrxn = Ring Strain Energy energy_calc->calc_rse

Caption: Computational workflow for calculating ring strain energy.
Implications of Ring Strain on Reactivity and Drug Design

The differing ring strain energies of aziridine, azetidine, and pyrrolidine have profound consequences for their chemical reactivity and their utility in drug discovery.

Reactivity:

  • Aziridine: The high ring strain of aziridine makes it highly susceptible to nucleophilic ring-opening reactions.[5][16] This reactivity is a cornerstone of its synthetic utility, allowing for the facile introduction of a 1,2-aminoalcohol or 1,2-diamine motif.[5] The aziridine ring is present in several anticancer agents, where its reactivity as an alkylating agent is harnessed for therapeutic effect.[17][18]

  • Azetidine: Possessing substantial but lower ring strain than aziridine, the azetidine ring is more stable but can still undergo ring-opening reactions under appropriate conditions.[4][6] This "tunable" reactivity makes azetidines attractive scaffolds in medicinal chemistry, offering a balance of stability and synthetic handle.[2][19] The rigid, three-dimensional structure of the azetidine ring is also valuable for precisely orienting substituents in pharmacophores.[20]

  • Pyrrolidine: The low ring strain of the pyrrolidine ring imparts significant stability. Consequently, ring-opening reactions are not a characteristic feature of its chemistry. Instead, the pyrrolidine scaffold is valued for its conformational flexibility and its ability to present substituents in well-defined stereochemical arrangements.[1][3] It is one of the most common nitrogen-containing heterocycles found in FDA-approved drugs.[1]

Drug Design:

  • Aziridine: Utilized as a reactive pharmacophore or "warhead" in covalent inhibitors and as a key intermediate in the synthesis of more complex nitrogen-containing molecules.[21][22]

  • Azetidine: Increasingly employed as a bioisosteric replacement for other cyclic amines or acyclic fragments to improve properties such as metabolic stability, solubility, and target affinity.[2][20] Several approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif.[2]

  • Pyrrolidine: A ubiquitous scaffold in drug discovery, valued for its ability to explore pharmacophore space in three dimensions and for the stereochemical diversity it can impart to a molecule.[1][3] Its presence in the amino acid proline ensures its fundamental role in peptide and protein structure.[8]

Conclusion

The ring strain energies of aziridine, azetidine, and pyrrolidine are fundamental properties that govern their stability, reactivity, and ultimately, their utility in chemical synthesis and drug development. Aziridine's high strain makes it a reactive electrophile, azetidine's intermediate strain provides a balance of stability and controlled reactivity, and pyrrolidine's low strain renders it a stable and conformationally versatile scaffold. A thorough understanding of these energetic differences is crucial for researchers and scientists seeking to harness the unique properties of these important heterocycles in the design and synthesis of novel therapeutics.

References

  • Di Stefano, A., & Fiume, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Singh, A. K., & Singh, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Di Stefano, A., & Fiume, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • Di Stefano, A., & Fiume, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5).
  • BenchChem. (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
  • Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery. Life Chemicals.
  • BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.
  • Kumar, A., & Kumar, V. (n.d.). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. PubMed.
  • BenchChem. (n.d.). Unlocking Reactivity: A Computational Guide to Cyclohexyne Ring Strain. BenchChem.
  • Chitnis, S., Musgrave, R., Sparkes, H., Pridmore, N., Annibale, V., & Manners, I. (2017). Influence of Ring Strain and Bond. University of Bristol Research Portal.
  • Alemán, C., & Orozco, M. (2011). Effects of ring contraction on the conformational preferences of α-substituted proline analogs. Journal of Computational Chemistry, 32(10), 2136-2144.
  • Dudev, T., & Lim, C. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(18), 4450-4458.
  • Wikipedia. (n.d.). Aziridines. Wikipedia.
  • George, P., Trachtman, M., Bock, C. W., & Brett, A. M. (1975). Homodesmotic Reactions and their Application to Ring‐strain Energies. Theoretica Chimica Acta, 38(2), 121-129.
  • Taylor & Francis. (n.d.). Aziridine – Knowledge and References. Taylor & Francis.
  • Nagoya Institute of Technology. (2021, April 26). Asymmetric synthesis of Aziridine with a new catalyst can help develop novel medicines. Nagoya Institute of Technology.
  • Sweeney, J. B. (2018). Recent updates and future perspectives in aziridine synthesis and reactivity. Beilstein Journal of Organic Chemistry, 14, 2339-2358.
  • MDPI. (2021, March 11). Preface to “Aziridine Chemistry”. MDPI.
  • Clayden, J., & Warren, S. (2025, July 15). Aziridine: ring strain promotes ring opening. Oxford University Press.
  • Bachrach, S. M. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. Defense Technical Information Center.
  • Ha, H. J., & Ranjith, P. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1275338.
  • Pinter, A., & Timari, G. (2006). Conformationaly Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. Taylor & Francis Online, 37(34), 6067-6070.
  • Wölfel, E., Gessner, G., & Schirmeister, T. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2374-2382.
  • Rejman, D., & Džubák, P. (2014). Pyrrolidine nucleotide analogs with a tunable conformation. Beilstein Journal of Organic Chemistry, 10, 1967-1980.
  • Kumar, A., & Singh, S. (2025). Recent breakthroughs in ring-opening annulation reactions of aziridines. RSC Publishing.
  • Ahlstrom, T. M. (2022). The Role of Ring Strain in the Reactivity of Transition Metal-Catalyzed C–C Bond Activation Reactions. University of California, Berkeley.
  • Jamison, C. S., & Schindler, C. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Wang, Y., & Ji, S. (n.d.). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv.
  • ResearchGate. (n.d.). The results of the conformational analysis. ResearchGate.
  • Dixon, D. A. (n.d.). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. OSTI.GOV.
  • Jacobsen, E. N., & Wang, Y. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(13), 3466-3474.
  • Spartan Model. (n.d.). The semi-empirical AMI method is used to calculate heats of hydrogenation of cycloalkanes which in turn are employed to obtain strain energies. Spartan Model.
  • Jamison, C. S., & Schindler, C. S. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). How to avoid pyrrolidine formation during azetidine synthesis. BenchChem.
  • Griesbeck, A. G., & Maptue, N. E. (2021). Strain Release Chemistry of Photogenerated Small‐Ring Intermediates. Chemistry–A European Journal, 27(4), 1218-1234. Available from: [Link]

Sources

Beyond the Chair: Azetidine Scaffolds as Superior Bioisosteres to Piperidine in CNS Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Azetidine Scaffolds over Piperidine in CNS Drug Delivery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, the piperidine ring has been the "workhorse" secondary amine in medicinal chemistry. However, in the context of Central Nervous System (CNS) drug delivery, the piperidine scaffold often carries liabilities: excessive lipophilicity, susceptibility to oxidative metabolism, and high P-glycoprotein (P-gp) efflux ratios. This guide analyzes the azetidine scaffold —a strained, four-membered ring—as a superior bioisostere.[1][2] We provide evidence that the "scaffold hop" from piperidine to azetidine systematically improves Lipophilic Ligand Efficiency (LLE), reduces metabolic clearance, and enhances unbound brain concentration (


), validating its role in next-generation neurotherapeutics.

The CNS Challenge: Why Leave the Piperidine Chair?

The central challenge in CNS drug discovery is the Multi-Parameter Optimization (MPO) required to cross the Blood-Brain Barrier (BBB) while remaining metabolically stable.

  • The Piperidine Liability: While stable and synthetically accessible, piperidine rings (LogP ~0.8) contribute significantly to overall lipophilicity. Furthermore, the

    
    -carbons adjacent to the nitrogen in the chair conformation are electronically prone to Cytochrome P450 (CYP)-mediated oxidation, leading to rapid clearance.
    
  • The Azetidine Solution: Contracting the ring from six (piperidine) to four (azetidine) atoms reduces the carbon count, lowering LogP. Crucially, the high ring strain (~25 kcal/mol) and puckered geometry alter the hybridization of the

    
    -carbons, raising the energy barrier for oxidative radical formation and metabolic degradation.
    

Physicochemical & ADME Comparison

The following table contrasts the core properties of the two scaffolds. Note that while intrinsic pKa is similar, the functional impact on LLE and efflux is distinct.

Table 1: Head-to-Head Scaffold Comparison
FeaturePiperidine (6-membered)Azetidine (4-membered)Impact on CNS Design
Lipophilicity (

LogP)
Baseline-0.4 to -1.0 Lower LogP improves LLE and reduces non-specific binding.
Basicity (pKa) ~11.2 (Secondary)~11.3 (Secondary)*High pKa in both risks lysosomal trapping; however, azetidine's N-substitution vectors often allow for better pKa modulation (e.g., via fluorination).
Metabolic Stability Low (Prone to

-oxidation)
High Ring strain protects

-carbons from CYP450 hydrogen abstraction.
Geometry Chair (Flexible)Puckered Square (Rigid)Rigidification reduces entropic penalty upon binding.
Exit Vectors 109.5° (Tetrahedral)~90° (Square)Accesses novel chemical space; alters substituent projection.
P-gp Efflux High RiskReduced Risk Lower lipophilicity correlates with reduced P-gp recognition.

*Note: While naked ring pKa is similar, N-aryl azetidines typically exhibit lower basicity than their piperidine counterparts due to increased s-character in the nitrogen lone pair, further aiding CNS penetration.

Mechanisms of Superiority

Metabolic Shielding via Ring Strain

In piperidines, the C-H bonds at the


-position are aligned for facile hydrogen atom transfer (HAT) to the CYP450 heme-oxo species. In azetidines, the geometric constraints of the 4-membered ring increase the s-character of the C-H bonds, strengthening them and raising the activation energy for HAT. This "metabolic shielding" extends the half-life (

) of CNS candidates without requiring halogenation.
The "Square" Vector and LLE

Lipophilic Ligand Efficiency (LLE = pIC


 - cLogP) is the gold standard for CNS safety. Replacing piperidine with azetidine typically retains potency (pIC

) while dropping cLogP by ~1 unit.
  • Result: An LLE boost of >1.0, significantly widening the therapeutic window.

Reduced P-gp Efflux

P-glycoprotein recognizes amphiphilic cations. By reducing the lipophilic surface area (removing two carbons) and altering the spatial distribution of the basic nitrogen, azetidines often evade P-gp recognition, improving the brain-to-plasma ratio (


) and, more importantly, the unbound ratio (

).

Validated Case Studies

Case Study A: MAGL Inhibitors (Pfizer/Abide)

Context: Monoacylglycerol lipase (MAGL) inhibitors are targets for neuroinflammation.

  • Piperidine Series: High potency but poor metabolic stability and high efflux.

  • Azetidine Hop: Replacement of the piperidine carbamate with an azetidine carbamate.

  • Outcome: The azetidine analog maintained potency but showed a 10-fold reduction in clearance and achieved high CNS receptor occupancy in vivo. The rigid azetidine directed the carbamate warhead more precisely into the catalytic serine.

Case Study B: mGluR2 Positive Allosteric Modulators (PAMs)

Context: Treatment for schizophrenia.

  • Challenge: The piperidine-based spiro-oxindole hit suffered from rapid oxidative metabolism.

  • Solution: Scaffold hopping to a 3-substituted azetidine.

  • Outcome: Improved metabolic stability (HLM

    
     reduced by 50%) and superior brain penetration (
    
    
    
    ).

Experimental Protocols

Synthesis: Strain-Release Functionalization

Traditional azetidine synthesis (cyclization) is harsh. The modern standard utilizes [1.1.0]azabicyclobutane (ABB) strain-release.

Protocol: Sulfonyl-Azetidine Synthesis via ABB

  • Reagents: [1.1.0]azabicyclobutane (ABB) building block, Sulfonyl chloride (

    
    ), THF, 
    
    
    
    .
  • Procedure:

    • Dissolve ABB (1.0 equiv) in anhydrous THF under

      
      .
      
    • Add triethylamine (1.2 equiv) as a base scavenger.

    • Add sulfonyl chloride dropwise at

      
      .
      
    • Stir for 2 hours, allowing the ring strain to drive the opening of the central bond, yielding the N-sulfonyl azetidine.

  • Purification: Silica gel chromatography (EtOAc/Hexane). Azetidines are polar; use stains (KMnO4) for visualization.

CNS Penetration Assay: MDR1-MDCK Permeability

To validate the azetidine advantage, use the MDR1-MDCK assay which mimics the BBB better than Caco-2.

Protocol:

  • Cell Line: MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with human MDR1).

  • Setup: Transwell polycarbonate inserts (0.4

    
     pore size).
    
  • Dosing: Apply test compound (azetidine vs. piperidine analog) at 10

    
     to the apical (A) or basolateral (B) side.
    
  • Incubation: 60 min at

    
    .
    
  • Analysis: LC-MS/MS quantification of both compartments.

  • Calculation:

    • Efflux Ratio (ER) =

      
      .
      
    • Success Criteria: An ER

      
       indicates good CNS penetration potential.
      

Visualization & Logic Flows

Diagram 1: The Scaffold Hop Logic

This diagram illustrates the decision tree and mechanistic advantages of switching to azetidine.

Azetidine_Advantage Piperidine Piperidine Scaffold (6-Membered Chair) Issues Liabilities: 1. High Lipophilicity (LogP) 2. Alpha-C Oxidation (CYP) 3. P-gp Efflux Risk Piperidine->Issues Decision Scaffold Hop Strategy: Ring Contraction Issues->Decision Optimization Needed Azetidine Azetidine Scaffold (4-Membered Puckered) Decision->Azetidine Mechanisms Mechanistic Gains: 1. Reduced Carbon Count (-LogP) 2. Strain-Induced Metabolic Shield 3. Rigid Vector Alignment Azetidine->Mechanisms Outcome CNS Success: Improved LLE High Kp,uu Reduced Clearance Mechanisms->Outcome

Caption: Logical workflow demonstrating the strategic replacement of piperidine with azetidine to overcome metabolic and efflux liabilities.

Diagram 2: Metabolic Stability Mechanism

Visualizing why azetidines resist the oxidative metabolism that plagues piperidines.

Metabolic_Stability Pip_Node Piperidine (Chair) Pip_Alpha Alpha-Hydrogens (Axial/Equatorial) Pip_Node->Pip_Alpha CYP_Attack CYP450 Radical Attack Pip_Alpha->CYP_Attack Facile Metabolite Ring Oxidation/ Opening (Clearance) CYP_Attack->Metabolite Azet_Node Azetidine (Square) Azet_Strain Ring Strain (~25 kcal/mol) Azet_Node->Azet_Strain Barrier High Energy Barrier for H-Abstraction Azet_Strain->Barrier Altered Hybridization Stable Metabolically Stable Barrier->Stable Resists Oxidation

Caption: Comparative metabolic pathways showing how azetidine ring strain raises the energy barrier for CYP450-mediated oxidation.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclic [1.1.
  • Wager, T. T., et al. (2016). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience, 1(6), 435–449.
  • Westphal, M. V., et al. (2017). "Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cravatt, B. F., et al. (2017). "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase." Journal of Medicinal Chemistry, 60(23), 9860-9873. Retrieved from [Link]

  • Mykhailiuk, P. K. (2018). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Bielecki, M., et al. (2021). "Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes." ChemRxiv. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of {[(2S)-azetidin-2-yl]methyl}dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Author's Note: As laboratory professionals, our responsibility extends beyond discovery to include the safe and environmentally conscious management of all chemical reagents. For novel or less-common compounds like {[(2S)-azetidin-2-yl]methyl}dimethylamine, a specific Safety Data Sheet (SDS) is often not available. In these instances, our expertise dictates a cautious approach grounded in the principles of chemical analogy. This guide has been structured by analyzing the compound's core components—the reactive azetidine ring and the basic dimethylamine group—to establish a robust and validated disposal protocol. This document serves as your primary operational and safety directive for handling this chemical's waste stream.

Inferred Hazard Profile and Core Safety Principles

The chemical structure of {[(2S)-azetidin-2-yl]methyl}dimethylamine is a composite of a strained four-membered azetidine ring and a tertiary aliphatic amine. This combination dictates its hazard profile. The azetidine moiety is known for its potential reactivity and flammability, while aliphatic amines are typically corrosive and basic.[1][2][3] Therefore, we must handle this compound and its waste with the assumption that it possesses a combination of these hazardous properties.

Causality of Hazards:

  • Azetidine Ring: This strained, four-membered heterocycle can be prone to ring-opening reactions, making it a reactive species. Azetidine itself is classified as highly flammable and capable of causing severe skin burns and eye damage.[2]

  • Dimethylamine Moiety: As a secondary amine, dimethylamine is a flammable, corrosive gas with a strong ammonia-like odor.[3] Its derivatives are basic and will react exothermically with acids.[4][5]

This analysis leads to the following inferred hazard summary, which must guide all handling and disposal decisions.

Hazard ParameterInferred Risk for {[(2S)-azetidin-2-yl]methyl}dimethylamineJustification & Source
Physical Hazards Potentially Flammable LiquidBased on the flammability of azetidine (-21°C flash point) and dimethylamine solution.[2][5]
Health Hazards Corrosive; Causes Severe Skin Burns & Eye DamageDerived from the known corrosive nature of azetidine and other aliphatic amines.[2]
Harmful if Swallowed or InhaledA standard precaution for amine compounds.[6]
Reactivity Reacts exothermically with acids and strong oxidizers.A fundamental property of amines. Avoid mixing with incompatible waste streams.[4][7]
Environmental Potentially toxic to aquatic life.A common hazard for complex organic amines; prevent release into waterways.[6][7]

Hazard Source Analysis

The following diagram illustrates the logical derivation of the compound's hazard profile from its structural components.

G cluster_source Structural Components cluster_hazard Inferred Hazards Azetidine Azetidine Moiety Target {[(2S)-azetidin-2-yl]methyl} dimethylamine Azetidine->Target contributes Dimethylamine Dimethylamine Moiety Dimethylamine->Target contributes Flammability Flammability Corrosivity Corrosivity / Skin & Eye Damage Reactivity Reactivity with Acids Target->Flammability Target->Corrosivity Target->Reactivity start Waste Generation (e.g., unused reagent, reaction mixture, contaminated consumables) ppe_check Step 1: Don Mandatory PPE & Work in Fume Hood? start->ppe_check segregate Step 2: Identify as 'Hazardous Organic Amine Waste'. Segregate from incompatibles. ppe_check->segregate Yes stop STOP. Consult EHS before proceeding. ppe_check->stop No containerize Step 3: Use a Labeled, Compatible, Sealed Container. segregate->containerize storage Step 4: Store in Designated Satellite Accumulation Area with Secondary Containment. containerize->storage ehs_contact Step 5: Contact EHS for Professional Disposal. storage->ehs_contact

Caption: Disposal decision workflow for {[(2S)-azetidin-2-yl]methyl}dimethylamine.

Emergency Protocol: Spill and Leak Response

In the event of an accidental release, immediate and correct action is critical to ensure personnel safety.

  • Evacuate and Alert: Alert all personnel in the immediate vicinity. If the spill is large or the substance is aerosolized, evacuate the laboratory and contact your institution's EHS emergency line.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity to ventilate vapors. [7]3. Contain: For small, manageable spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid. [1][7]Do not use combustible materials like paper towels as the primary absorbent.

  • Clean Up: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, sealable container for disposal as hazardous waste. [7][8]5. Decontaminate: Clean the spill area with a suitable solvent (consult your institution's EHS for guidance), followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste.

  • Report: Fully document the spill and report it to your laboratory supervisor and EHS office according to institutional policy.

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:

  • DO NOT dispose of {[(2S)-azetidin-2-yl]methyl}dimethylamine down the drain. [9]Its potential aquatic toxicity and reactivity make this illegal and environmentally harmful.

  • DO NOT dispose of it in the regular trash, even if absorbed onto a solid matrix. [10]* DO NOT attempt to neutralize the waste with acid unless it is part of a formally approved and risk-assessed laboratory procedure. Uncontrolled neutralization can generate significant heat. [4]* DO NOT allow the waste to evaporate in the fume hood as a method of disposal.

By adhering to this comprehensive guide, you ensure that the disposal of {[(2S)-azetidin-2-yl]methyl}dimethylamine is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes . Vanderbilt University Office of Clinical and Research Safety. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. Available at: [Link]

  • Safety Data Sheet for Boc-L-Azetidine-2-carboxylic acid . UBPBio. Available at: [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . EPFL. Available at: [Link]

  • (Azetidin-2-yl)methanamine PubChem Entry . National Institutes of Health. Available at: [Link]

  • Safety Data Sheet for a related amine compound.
  • System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form. Google Patents.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste . U.S. Environmental Protection Agency. Available at: [Link]

  • Safe Handling of Azides . University of Pittsburgh Environmental Health and Safety. Available at: [Link]

  • Disposal of Highly Reactive Reagents . University of Pennsylvania EHRS. Available at: [Link]

  • Safety Data Sheet for RPMI-1640 MEDIUM . Cytiva. Available at: [Link]

  • Hazardous Waste Disposal Procedures . University of Alabama in Huntsville. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds . National Institutes of Health. Available at: [Link]

  • Fatty acid amido propyl dimethylamines: Human health tier II assessment . Australian Government Department of Health. Available at: [Link]

  • Dimethylamine Wikipedia Entry . Wikipedia. Available at: [Link]

  • methyl (2S)-2-[[(2S)-6-[azetidin-3-yl(methyl)amino] PubChem Entry . National Institutes of Health. Available at: [Link]

  • Reactive and Potentially Explosive Chemicals . University of Colorado Boulder. Available at: [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years . ResearchGate. Available at: [Link]

  • Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials . MDPI. Available at: [Link]

  • Chemical Properties of 2-Propanol, 1-(dimethylamino)- . Cheméo. Available at: [Link]

Sources

Personal Protective Equipment & Handling Guide: {[(2S)-Azetidin-2-yl]methyl}dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat this compound as a High-Hazard Intermediate. {[(2S)-Azetidin-2-yl]methyl}dimethylamine combines the reactivity of a strained azetidine ring with the basicity and volatility of a low-molecular-weight amine. It must be handled as a Corrosive , Flammable , and Acutely Toxic agent.

Immediate Action Required:

  • Zero Skin Contact: Amines of this molecular weight can permeate standard nitrile gloves rapidly.

  • Inhalation Hazard: The compound likely possesses a high vapor pressure and a potent, fishy/ammoniacal odor. All operations must occur within a certified fume hood.

  • Reactivity: Segregate strictly from oxidizing agents and strong acids to prevent exothermic decomposition or polymerization.

Risk Assessment Profile

To select the correct PPE, one must understand the "Why" behind the hazard. This compound presents a dual-threat profile:

Hazard ClassChemical DriverPhysiological Impact
Corrosivity (Skin/Eye) Dimethylamine moiety (pKa ~10-11): High alkalinity saponifies fatty tissues on contact.Immediate, deep chemical burns. Corneal opacification (blindness) is a high risk.
Systemic Toxicity Azetidine Ring: The 4-membered nitrogen ring possesses significant ring strain (~26 kcal/mol).Potential for ring-opening alkylation of biological macromolecules (DNA/Proteins).
Permeation Low Molecular Weight: Small, lipophilic amines diffuse through rubber matrices.Rapid breakthrough of standard disposable gloves (often <15 mins for nitrile).

The PPE Shield: Technical Specifications

The following PPE standards are non-negotiable for handling quantities >10 mg.

A. Hand Protection: The "Laminate Protocol"

Standard nitrile gloves are insufficient for prolonged contact. Small diamines can permeate 4-mil nitrile in minutes, often without visible degradation of the glove material.

  • Primary Layer (Inner): EVOH/PE Laminate Gloves (e.g., Silver Shield® or North®).

    • Why: These provide >4-8 hours of breakthrough time against small amines and aromatics.

  • Secondary Layer (Outer): 5-8 mil Nitrile Gloves.

    • Why: Provides dexterity and grip (laminates are slippery) and protects the inner glove from physical tears.

  • Technique: "Gauntlet" taping. Tape the cuff of the outer glove to the lab coat sleeve to prevent liquid from running down the wrist during arm elevation.

B. Ocular & Face Protection[1][2][3][4][5][6][7][8][9]
  • Requirement: Chemical Splash Goggles (indirect venting) + Face Shield (8-inch minimum).

  • Why: Safety glasses allow vapors to bypass the lens and irritate the mucosa. A face shield is mandatory because amine burns to the face scar severely.

C. Respiratory & Body Protection[1][3][7][8][9][10][11][12]
  • Engineering Control: Handling must occur in a Class II Type A2 (or higher) Biological Safety Cabinet or a Hard-Ducted Chemical Fume Hood .

  • Body: Chemically resistant lab coat (poly-cotton blend minimum; Tyvek® preferred for synthesis scale >1g) + Chemical Apron (Butyl or Neoprene).

Operational Protocol: The "Zone of Safety"

This protocol utilizes a self-validating workflow to minimize error.

Phase 1: The Pre-Flight Check
  • Airflow Verification: Confirm hood face velocity is 80–100 fpm.

  • Quench Station: Prepare a beaker of 10% Citric Acid or Dilute HCl inside the hood before opening the vial. This allows for immediate neutralization of spills or contaminated tips.[1]

  • Clearance: Remove all oxidizers (peroxides, nitrates) from the hood.

Phase 2: Active Handling
  • Double-Glove immediately.

  • Open vial only inside the hood.

  • Transfer: Use positive displacement pipettes or glass syringes. Avoid needles where possible to prevent injection injuries (high toxicity risk).

  • Waste Segregation: Immediately place contaminated pipette tips into the acid quench beaker. Do not throw amine-contaminated tips directly into solid waste bins (vapors will escape).

Phase 3: Decontamination
  • Wipe all exterior surfaces of the reaction vessel with a solvent-dampened wipe.

  • Dispose of wipes in the solid hazardous waste stream.

  • Remove outer gloves inside the hood; discard as hazardous waste.

Visualization: Safe Handling Workflow

The following diagram illustrates the critical decision nodes for handling this azetidine derivative.

SafeHandling Start START: Risk Assessment PPE_Check PPE Verification: 1. Laminate Liner Gloves 2. Nitrile Outer Gloves 3. Goggles + Face Shield Start->PPE_Check Hood_Check Engineering Control: Face Velocity > 80 fpm Quench Solution Ready? PPE_Check->Hood_Check Handling Active Handling: {[(2S)-azetidin-2-yl]methyl}dimethylamine (Keep in Hood) Hood_Check->Handling Passed Spill_Decision Spill Occurred? Handling->Spill_Decision Spill_Response RESPONSE: 1. Evacuate Area 2. Absorb with Vermiculite 3. Neutralize (Dilute Acid) Spill_Decision->Spill_Response YES Waste_Mgmt Waste Segregation: Quench Liquid Waste (pH < 7) Segregate from Oxidizers Spill_Decision->Waste_Mgmt NO Spill_Response->Waste_Mgmt End END: Decon & Documentation Waste_Mgmt->End

Figure 1: Decision-matrix workflow for handling reactive azetidine amines, emphasizing the critical "Spill Decision" node.

Disposal & Waste Management

Do not dispose of down the drain. The aquatic toxicity of azetidine derivatives is significant.[2]

Waste StreamDescriptionTreatment Protocol
Liquid Waste Reaction mother liquors, quench solutions.Adjust pH to 5-9 (neutralize amine) if required by local EHS, then bulk into "Basic/Organic" waste. Label: "Contains Azetidine Derivatives - Toxic/Corrosive".
Solid Waste Contaminated gloves, wipes, pipette tips.Double-bag in polyethylene. Store in a dedicated "Solid Hazardous" bin inside a fume hood until sealed.
Empty Containers Vials/Bottles.Triple rinse with Methanol or Ethanol. Collect rinsate as Liquid Waste. Deface label and discard glass.

Emergency Response Data

  • Skin Contact: Immediate flush (15 mins).[3][4][5] Do not use "neutralizing" creams on the skin; water is the safest diluent.

  • Eye Contact: Flush for 15 mins minimum.[3][4][5] Hold eyelids open. Time is vision.

  • Spill Cleanup:

    • Evacuate immediate area.[6][4][1][7][5]

    • Don full PPE (including respiratory protection if outside hood).[6]

    • Cover spill with Vermiculite or Sand (Do not use paper towels; amines can react exothermically with cellulose/paper).

    • Collect into a sealed container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]

  • PubChem. (2025). Compound Summary for Azetidine Derivatives (Hazard Identification). National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.